Cas no 1234784-40-7 ((S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)

(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol structure
1234784-40-7 structure
Nome del prodotto:(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
Numero CAS:1234784-40-7
MF:C20H24N2O2
MW:324.416765213013
CID:6166213
PubChem ID:5953

(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
    • D08458
    • 1234784-40-7
    • (S)-(6-methoxy-4-quinolyl)-[(3S)-7-vinyl-4-azabicyclo[3.2.1]octan-3-yl]methanol
    • Quinact
    • CHEBI:182417
    • (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • CHEMBL21578
    • Lopac0_001009
    • SCHEMBL17664740
    • Quinidine (BAN)
    • A831087
    • LOUPRKONTZGTKE-NBGVHYBESA-N
    • C06527
    • SCHEMBL2760464
    • SPBio_002379
    • TCMDC-131239
    • BRD-A17470778-001-02-9
    • Kinidin (TN)
    • SR-01000075163-5
    • Quinidine sulfate
    • HMS1989J09
    • Prestwick0_000280
    • Prestwick2_000280
    • EN300-24442275
    • Quinaglute
    • Prestwick1_000280
    • SR-01000075163
    • GNF-PF-5459
    • BDBM50410855
    • (S)-[(2R,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHANOL
    • SR-01000075163-1
    • BSPBio_001467
    • Inchi: 1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1
    • Chiave InChI: LOUPRKONTZGTKE-NBGVHYBESA-N
    • Sorrisi: O[C@@H](C1C=CN=C2C=CC(=CC=12)OC)[C@H]1CC2CCN1C[C@@H]2C=C

Proprietà calcolate

  • Massa esatta: 324.183778013g/mol
  • Massa monoisotopica: 324.183778013g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 457
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 45.6Ų

(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-24442275-0.05g
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
1234784-40-7 95%
0.05g
$101.0 2024-06-19

(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Letteratura correlata

Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD